molecular formula C9H8BrClN2 B8385577 5-bromo-7-chloro-3,4-dimethyl-1H-pyrrolo[2,3-c]pyridine

5-bromo-7-chloro-3,4-dimethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8385577
M. Wt: 259.53 g/mol
InChI Key: GQODXPHSPFUZIV-UHFFFAOYSA-N
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Patent
US08633193B2

Procedure details

A mixture of allyl-(4,6-dibromo-2-chloro-5-methyl-pyridin-3-yl)-amine (5.0 g, 14.7 mmol), Pd(OAc)2 (0.33 g, 1.47 mmol), tetrabutylammonium bromide (5.2 g, 16.2 mmol), K2CO3 (6.1 g, 44 mmol) in DMF (50 mL) is degassed, then stirred at 80° C. overnight. The mixture is diluted with EtOAc and washed with water and brine, dried over MgSO4 and concentrated. Chromatography of the residue on silica gel (Hexane/EtOAc, 4:1) gives 3.2 g of 5-bromo-7-chloro-3,4-dimethyl-1H-pyrrolo[2,3-c]pyridine. 1H NMR: (CDCl3) 8.32 (1H, br), 7.14 (1H, q, J=1.1 Hz), 2.70 (3H, s), 2.46 (3H, d, J=1.1 Hz).
Name
allyl-(4,6-dibromo-2-chloro-5-methyl-pyridin-3-yl)-amine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[C:6]([Cl:14])=[N:7][C:8]([Br:13])=[C:9]([CH3:12])[C:10]=1Br)[CH:2]=[CH2:3].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Br:13][C:8]1[C:9]([CH3:12])=[C:10]2[C:2]([CH3:3])=[CH:1][NH:4][C:5]2=[C:6]([Cl:14])[N:7]=1 |f:1.2.3,4.5,7.8.9|

Inputs

Step One
Name
allyl-(4,6-dibromo-2-chloro-5-methyl-pyridin-3-yl)-amine
Quantity
5 g
Type
reactant
Smiles
C(C=C)NC=1C(=NC(=C(C1Br)C)Br)Cl
Name
Quantity
6.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.33 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
ADDITION
Type
ADDITION
Details
The mixture is diluted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C2C(=C(N1)Cl)NC=C2C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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